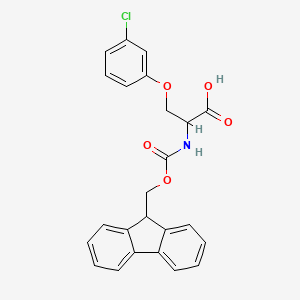

N-Fmoc-O-(3-chlorophenyl)-L-serine

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H20ClNO5 |

|---|---|

Molecular Weight |

437.9 g/mol |

IUPAC Name |

3-(3-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H20ClNO5/c25-15-6-5-7-16(12-15)30-14-22(23(27)28)26-24(29)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |

InChI Key |

VCOOSNCILYPUPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC(=CC=C4)Cl)C(=O)O |

Origin of Product |

United States |

Advanced Analytical Characterization Methodologies for N Fmoc O 3 Chlorophenyl L Serine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone for decoding the molecular architecture of synthetic compounds, providing definitive evidence of their atomic arrangement.

High-Resolution NMR spectroscopy is a powerful, non-destructive technique that offers detailed insights into the molecular structure of N-Fmoc-O-(3-chlorophenyl)-L-serine by mapping the magnetic environments of its constituent nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule. It displays characteristic signals for the aromatic protons on both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 3-chlorophenyl ring. Furthermore, distinct resonances corresponding to the α-proton and the diastereotopic β-protons of the serine backbone are observed. The specific chemical shifts and spin-spin coupling patterns are crucial for confirming the covalent framework of the compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is complementary to the proton spectrum, with each unique carbon atom in the molecule producing a distinct signal. This allows for the unambiguous assignment of all carbon atoms, including the carbonyl carbons of the Fmoc group and the carboxylic acid, the aromatic carbons, and the α- and β-carbons of the serine core.

| Expected NMR Signal Type | Structural Moiety |

| ¹H NMR (Aromatic Region) | Protons on Fmoc and 3-chlorophenyl rings |

| ¹H NMR (Aliphatic Region) | α-proton, β-protons (serine); CH, CH₂ (Fmoc) |

| ¹³C NMR (Carbonyl Region) | Carbonyls of Fmoc group and carboxylic acid |

| ¹³C NMR (Aromatic Region) | Carbons of Fmoc and 3-chlorophenyl rings |

| ¹³C NMR (Aliphatic Region) | α-carbon, β-carbon (serine); CH, CH₂ (Fmoc) |

Note: This table represents expected signals. Actual chemical shifts require experimental determination.

Mass spectrometry (MS) is employed to verify the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can confirm the compound's elemental composition down to several decimal places. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used for such molecules, yielding ions like the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is indispensable for separating the target compound from potential impurities and for quantifying its enantiomeric purity, a critical parameter for its use in stereospecific applications like peptide synthesis.

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the chemical purity of this compound. sigmaaldrich.comsigmaaldrich.com Typically, a reversed-phase method using a C18 stationary phase is employed. The separation is achieved using a gradient or isocratic elution with a mobile phase consisting of an aqueous component (often water with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The purity is calculated by comparing the integrated area of the main product peak to the total area of all detected peaks in the chromatogram.

As this compound is a chiral molecule, confirming its enantiomeric purity is of utmost importance. Chiral HPLC is the definitive technique for this analysis, capable of separating the L-enantiomer from its mirror image, the D-enantiomer. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are widely effective for separating a variety of N-Fmoc protected amino acids. phenomenex.com For instance, amylose-derived CSPs can achieve baseline resolution between enantiomers under reversed-phase conditions. phenomenex.com

Developing a reliable chiral separation method is crucial not only for final product quality control but also for investigating the compound's stereochemical stability. The choice of CSP and mobile phase composition are optimized to achieve the best separation.

Racemization studies are performed to understand the propensity of the L-enantiomer to convert to the undesired D-enantiomer under various conditions. These studies often involve exposing the compound to potential racemization-inducing factors such as basic conditions, which can occur during the coupling steps of peptide synthesis. researchgate.netluxembourg-bio.compeptide.com The rate of racemization is monitored over time by analyzing samples with the established chiral HPLC method to quantify any formation of the D-enantiomer. researchgate.netnih.gov Such studies have shown that racemization often occurs at the carboxy-activated amino acid during the coupling process. researchgate.netnih.gov

Integration of N Fmoc O 3 Chlorophenyl L Serine in Peptide Chemistry and Engineering

Role as a Non-Canonical Amino Acid Building Block

The use of amino acids beyond the canonical 20 found in nature significantly broadens the chemical space available for creating novel peptides and proteins with tailored functionalities. nih.gov N-Fmoc-O-(3-chlorophenyl)-L-serine serves as a key building block in this endeavor, enabling the introduction of an O-aryl ether linkage within a peptide sequence.

Expanding the Amino Acid Repertoire for Peptide and Protein Design

The incorporation of non-canonical amino acids like this compound is a cornerstone of modern peptide and protein design. nih.gov These synthetic amino acids allow for the introduction of novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation. The O-arylation of serine, in particular, provides a means to introduce aromatic moieties with specific electronic properties into a peptide backbone. acs.org This expansion of the amino acid repertoire is critical for developing peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. nih.gov The ability to synthesize peptides with such modifications is crucial for applications in drug discovery and materials science. nih.gov

The synthesis of O-arylated serine derivatives can be achieved through methods like the Chan-Lam cross-coupling reaction, which utilizes copper(II) catalysis under mild conditions. acs.orgresearchgate.net This approach is compatible with various protecting groups, including the base-sensitive Fmoc group, making it a valuable tool for incorporating these modified amino acids into peptides. acs.org

Impact of O-Aryl-Serine Moieties on Peptide Conformation and Stability

The introduction of an O-aryl group, such as the 3-chlorophenyl moiety in this compound, can have a profound impact on the local and global conformation of a peptide. The steric bulk of the aryl group can restrict the rotational freedom around the Cα-Cβ and Cβ-O bonds of the serine residue, thereby influencing the peptide's secondary structure. This can lead to the stabilization of specific conformations, such as β-turns or helical structures, which can be crucial for biological activity.

Furthermore, the electronic nature of the substituted aryl ring can engage in non-covalent interactions, such as π-π stacking or halogen bonding, with other aromatic residues or functional groups within the peptide or a target receptor. These interactions can further stabilize the peptide's three-dimensional structure and enhance its binding affinity. The presence of the chlorine atom on the phenyl ring introduces a specific electronic and steric profile that can be exploited for fine-tuning these interactions.

The increased hydrophobicity imparted by the O-aryl group can also influence the peptide's solubility and its propensity to aggregate. While this can sometimes present challenges in synthesis and purification, it can also be leveraged to design peptides with specific self-assembling properties for applications in biomaterials. nih.gov

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. nih.gov The Fmoc/tBu strategy is a widely used approach in SPPS due to its milder reaction conditions compared to the Boc/Bzl strategy. altabioscience.comiris-biotech.de this compound is designed for seamless integration into this methodology.

Coupling Strategies and Efficiency for Modified Amino Acids

The efficiency of the coupling reaction is a critical factor in SPPS, determining the yield and purity of the final peptide. americanpeptidesociety.org For modified amino acids, including sterically hindered ones like this compound, the choice of coupling reagent is paramount. Common coupling reagents are categorized as either carbodiimides or phosphonium (B103445)/aminium salts. sigmaaldrich.com

Common Coupling Reagents in SPPS:

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective and efficient, but can cause racemization. Often used with additives like HOBt or OxymaPure to suppress side reactions. americanpeptidesociety.orgpeptide.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective for sterically hindered amino acids and can be used for cyclization. sigmaaldrich.compeptide.com |

The selection of the optimal coupling reagent and conditions often requires empirical testing for a specific modified amino acid and peptide sequence. For sterically demanding couplings, stronger activating reagents like HATU or PyAOP are often preferred. sigmaaldrich.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) can further enhance coupling efficiency and minimize racemization. peptide.combachem.com

Compatibility with Fmoc/tBu Strategy and Orthogonal Protecting Group Schemes

The Fmoc/tBu strategy relies on an orthogonal protection scheme, where the temporary Nα-Fmoc group is removed by a base (typically piperidine), while the permanent side-chain protecting groups (like tBu) are cleaved by a strong acid (typically trifluoroacetic acid, TFA) at the end of the synthesis. iris-biotech.deresearchgate.net this compound is fully compatible with this strategy. The Fmoc group can be selectively removed without affecting the O-aryl ether linkage or other acid-labile side-chain protecting groups.

The O-(3-chlorophenyl) group itself serves as a permanent protecting group for the serine hydroxyl function and is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. This stability allows for its incorporation at any position within the peptide chain.

The use of orthogonal protecting groups is essential for the synthesis of complex peptides, including those with post-translational modifications or those requiring on-resin cyclization or labeling. iris-biotech.desigmaaldrich.com The compatibility of this compound with the Fmoc/tBu strategy allows for its use in conjunction with a wide array of other protected amino acids, enabling the synthesis of highly functionalized and structurally diverse peptides.

Orthogonal Protecting Groups in Fmoc SPPS:

| Protecting Group | Removal Condition | Application | Reference |

|---|---|---|---|

| Fmoc | 20% Piperidine (B6355638) in DMF | Nα-protection | iris-biotech.de |

| tBu | 95% TFA | Side-chain protection (Ser, Thr, Asp, Glu) | iris-biotech.de |

| Trt | 1-5% TFA in DCM | Side-chain protection (Asn, Gln, His) | peptide.com |

| Mtt/Mmt | 1% TFA in DCM | Side-chain protection for on-resin modification | iris-biotech.de |

| Dde/ivDde | 2% Hydrazine in DMF | Side-chain protection for on-resin modification | sigmaaldrich.com |

Challenges and Solutions in Incorporating Sterically Hindered or Functionalized Amino Acids into Peptide Sequences

The incorporation of sterically hindered or functionalized amino acids like this compound can present several challenges during SPPS. These challenges primarily revolve around incomplete coupling reactions and peptide aggregation.

Challenges and Solutions in SPPS:

| Challenge | Cause | Potential Solutions |

|---|---|---|

| Incomplete Coupling | The bulky side group can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. | - Use more potent coupling reagents like HATU, HCTU, or PyAOP. sigmaaldrich.comsigmaaldrich.com - Increase the concentration of the amino acid and coupling reagents. biotage.com - Perform a "double coupling" step, where the coupling reaction is repeated. biotage.com - Increase the coupling time. biotage.com |

| Peptide Aggregation | The growing peptide chain, especially if it contains hydrophobic residues, can fold into secondary structures and aggregate on the resin, making reactive sites inaccessible. nih.govamericanpeptidesociety.org | - Use chaotropic salts (e.g., LiCl) to disrupt secondary structures. sigmaaldrich.com - Synthesize at elevated temperatures or use microwave-assisted SPPS. nih.gov - Incorporate backbone modifications like pseudoproline dipeptides or Dmb/Hmb protected amino acids to disrupt aggregation. sigmaaldrich.com - Use specialized "difficult sequence" protocols with optimized solvent mixtures. sigmaaldrich.com |

| Racemization | The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the α-carbon, particularly for sterically hindered residues. americanpeptidesociety.org | - Use coupling reagents with additives like HOBt or OxymaPure that minimize racemization. peptide.combachem.com - Avoid excessive use of strong bases. bachem.com |

Monitoring the completeness of both the deprotection and coupling steps is crucial for identifying and addressing these issues promptly. Qualitative tests like the Kaiser test or the TNBS test can be used to detect free amines on the resin, indicating the success or failure of a coupling reaction. iris-biotech.de

Integration of this compound in Solution-Phase Peptide Synthesis

The incorporation of non-canonical amino acids, such as this compound, into peptide chains via solution-phase synthesis is a critical technique for developing novel peptides with tailored biological activities and structural properties. In contrast to solid-phase peptide synthesis (SPPS), solution-phase synthesis offers advantages in scalability and purification of intermediates, making it a viable method for the large-scale production of peptides. The strategic introduction of the 3-chlorophenyl ether on the serine side chain can impart unique conformational constraints and potential for altered binding interactions in the resulting peptide.

The success of solution-phase peptide synthesis hinges on the efficient formation of peptide bonds between amino acid residues with high yield and minimal side reactions, particularly racemization. The selection of appropriate coupling reagents and reaction conditions is paramount to achieving these objectives.

Comparison of Methodologies and Yields for Solution-Phase Peptide Segment Condensation

Commonly employed coupling reagents for solution-phase synthesis can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. Each class of reagent operates through a different mechanism to activate the carboxylic acid for nucleophilic attack by the amine component.

Carbodiimide-based Methods: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They react with the C-terminal carboxyl group to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve yields, additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) are often used. peptide.compeptide.com These additives form active esters with the activated amino acid, which are less prone to racemization and react efficiently with the amine component.

Phosphonium and Uronium/Aminium Salt-based Methods: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high coupling efficiency and rapid reaction times. peptide.com These reagents, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), convert the carboxylic acid into a highly reactive activated species. bachem.com

The choice of solvent also plays a crucial role in the yield of the coupling reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used to dissolve the peptide fragments and facilitate the reaction.

A hypothetical comparison of these methodologies for the coupling of a peptide segment containing C-terminal this compound is presented in the table below. The yields are illustrative and would be highly dependent on the specific peptide sequences, reaction conditions, and purification methods.

| Coupling Reagent Combination | Activating Agent | Additive | Base | Typical Solvent | Anticipated Relative Yield |

| DCC/HOBt | Dicyclohexylcarbodiimide | 1-Hydroxybenzotriazole | - | DMF/DCM | Good to Excellent |

| DIC/HOBt | Diisopropylcarbodiimide | 1-Hydroxybenzotriazole | - | DMF/DCM | Good to Excellent |

| HBTU/DIPEA | HBTU | - | DIPEA | DMF | Excellent |

| HATU/DIPEA | HATU | - | DIPEA | DMF | Excellent |

| PyBOP/DIPEA | PyBOP | - | DIPEA | DMF | Excellent |

Note: The data in this table is illustrative and based on general knowledge of peptide synthesis. Specific experimental data for this compound was not available in the reviewed literature.

Control of Racemization During Solution-Phase Coupling Processes

Racemization of the activated amino acid residue is a significant side reaction during peptide coupling, leading to the formation of diastereomeric impurities that can be difficult to separate and can have profound effects on the biological activity of the final peptide. The α-proton of an activated amino acid is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate which can be reprotonated from either face, resulting in a mixture of L- and D-isomers.

Serine derivatives are known to be susceptible to racemization, and the presence of the electron-withdrawing 3-chlorophenyl group in this compound could potentially influence the acidity of the α-proton, although specific studies on this effect are not available.

Several strategies are employed to minimize racemization during solution-phase peptide coupling:

Use of Additives: The addition of HOBt or HOAt to carbodiimide-mediated couplings is a cornerstone of racemization suppression. peptide.compeptide.com These additives react with the O-acylisourea intermediate to form active esters that are more stable towards racemization.

Choice of Coupling Reagent: Uronium and phosphonium salt reagents, particularly those based on HOAt like HATU, are generally considered to be superior in suppressing racemization compared to carbodiimides alone. peptide.com

Base Selection: The choice and amount of base used are critical. Weakly basic tertiary amines like N-methylmorpholine (NMM) are often preferred over more hindered and stronger bases like DIPEA, as the latter can promote racemization. bachem.com The use of the minimum necessary amount of base is also crucial.

Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. Couplings are often performed at 0°C or even lower temperatures.

Pre-activation Time: Minimizing the time the amino acid remains in its highly reactive, activated state before the addition of the amine component can help to reduce the window for racemization to occur.

Use of Copper(II) Chloride: The addition of copper(II) chloride (CuCl₂) has been reported to be effective in suppressing racemization during the coupling of peptide segments in solution. peptide.com

While direct experimental data on the optimal conditions for controlling racemization during the coupling of this compound is lacking, the application of these general principles would be the standard approach to ensure the stereochemical integrity of the resulting peptide. A systematic evaluation of different coupling reagents, additives, bases, and temperatures would be necessary to identify the ideal conditions for incorporating this specific amino acid with minimal racemization.

Computational and Theoretical Studies on N Fmoc O 3 Chlorophenyl L Serine and Its Derivatives

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable for exploring the conformational landscape and interaction potential of modified amino acids like N-Fmoc-O-(3-chlorophenyl)-L-serine. These computational techniques allow for the atomistic-level investigation of the molecule's behavior in various simulated environments.

Conformational Analysis of the this compound Moiety in Various Environments

The conformational freedom of this compound is largely dictated by the rotational barriers around several key single bonds. The bulky fluorenylmethoxycarbonyl (Fmoc) group, the serine backbone, and the substituted aryl side chain each contribute to a complex potential energy surface. Computational studies on similar Fmoc-protected amino acids and serine derivatives have shown that the conformational preferences are highly sensitive to the surrounding environment, such as the solvent. wm.edufu-berlin.deresearchgate.net

Molecular dynamics (MD) simulations can be employed to sample the accessible conformations of the molecule in explicit solvent, mimicking physiological conditions, or in less polar environments relevant to peptide synthesis. nih.gov These simulations track the trajectory of each atom over time, providing a detailed picture of the molecule's flexibility and the equilibrium between different conformational states.

Key dihedral angles that define the conformation include:

Side Chain Dihedrals (χ1, χ2, etc.): These angles describe the orientation of the O-(3-chlorophenyl) group relative to the backbone. The rotation around the Cα-Cβ and Cβ-O bonds will be influenced by both steric hindrance and non-covalent interactions, such as intramolecular hydrogen bonding.

The solvent environment plays a crucial role. In aqueous solutions, conformations that maximize hydrogen bonding with water molecules would be favored. In contrast, in less polar organic solvents used in solid-phase peptide synthesis, intramolecular interactions and interactions with the resin support would become more dominant. The table below summarizes the expected conformational tendencies based on general principles and studies of related molecules.

Table 1: Predicted Conformational Tendencies of this compound

| Dihedral Angle | Predicted Behavior in Polar Solvents | Predicted Behavior in Non-Polar Solvents | Influencing Factors |

|---|---|---|---|

| Φ (C'-N-Cα-C') | More restricted range due to steric clash with the Fmoc group. | Similar restricted range, potential for intramolecular interactions. | Fmoc group, adjacent residues in a peptide. |

| Ψ (N-Cα-C'-N) | Wider range of accessible angles compared to Φ. | Conformations may be stabilized by intramolecular H-bonds. | Carboxylate group, Fmoc group. |

| χ1 (N-Cα-Cβ-O) | Preference for staggered conformations to minimize steric strain. | Similar preference, influenced by solvent exclusion. | Fmoc group, 3-chlorophenyl group. |

| χ2 (Cα-Cβ-O-Cγ) | Flexible, with orientation influenced by solvent interactions. | May adopt conformations that favor π-stacking with the Fmoc group. | 3-chlorophenyl group, serine backbone. |

Prediction of Interactions with Peptide Chains and Protein Binding Sites

Understanding how this compound interacts with other molecules is critical for its application in bioactive peptides. Computational methods such as molecular docking and MD simulations are used to predict and analyze these interactions at a molecular level. nih.govnih.gov

The distinct chemical features of this compound suggest several types of interactions:

Hydrophobic Interactions: The fluorenyl and chlorophenyl rings are both large, nonpolar moieties that can engage in favorable hydrophobic interactions with nonpolar side chains of other amino acids (e.g., Leucine, Isoleucine, Valine) within a protein's binding pocket.

π-π Stacking: The aromatic systems of the Fmoc and chlorophenyl groups can participate in π-π stacking interactions with other aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. These interactions are crucial for the self-assembly of some Fmoc-amino acids and can contribute to the stability of peptide-protein complexes. researchgate.net

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor. acs.org This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a nucleophilic partner, such as a backbone carbonyl oxygen or the side chain of Aspartate or Glutamate. nih.gov

Hydrogen Bonding: The amide proton and the carbonyl oxygen of the Fmoc-carbamate group, as well as the carboxylate group, are capable of forming hydrogen bonds, which are fundamental to peptide and protein structure.

Molecular docking can be used to predict the preferred binding orientation of a peptide containing this residue within a target protein's active site. nih.gov Subsequently, MD simulations can refine this docked pose and provide insights into the stability and dynamics of the resulting complex, revealing the key interactions that contribute to binding affinity. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound, which governs its chemical reactivity and physical properties. nih.govresearchgate.net

Prediction of Chemical Reactivity and Proposed Reaction Pathways

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack. For this molecule, the HOMO is likely to be localized on the electron-rich aromatic rings.

LUMO: The energy and location of the LUMO indicate the ability to accept electrons. Regions with high LUMO density are prone to nucleophilic attack. The carbonyl carbons of the carboxyl and carbamate groups are expected to be key LUMO sites.

The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. Red regions (negative potential) indicate electron-rich areas that are attractive to electrophiles, such as the carbonyl oxygens. Blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. The chlorine atom, due to its electronegativity, will influence the MEP of the phenyl ring. nih.gov

These calculations can be used to model reaction pathways, such as the base-catalyzed removal of the Fmoc group during peptide synthesis or the coupling reaction of the carboxylic acid group with an amine. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of these reactions can be predicted.

Influence of the Chlorophenyl Group on Electronic Properties and Molecular Orbitals

The substitution of a chlorine atom at the meta-position of the O-phenyl ring has a significant impact on the molecule's electronic properties. researchgate.net Chlorine is an electronegative atom that exerts a negative inductive effect (-I), withdrawing electron density from the ring. chemrevlett.comnih.gov This has several consequences:

Electron Density Distribution: The electron-withdrawing nature of chlorine reduces the electron density of the phenyl ring, making it less susceptible to electrophilic aromatic substitution but potentially more involved in halogen bonding.

The table below provides a qualitative prediction of how the 3-chloro substitution would affect key electronic properties compared to an unsubstituted N-Fmoc-O-phenyl-L-serine.

Table 2: Predicted Influence of 3-Chloro Substitution on Electronic Properties

| Electronic Property | Unsubstituted Phenyl | 3-Chlorophenyl | Rationale |

|---|---|---|---|

| HOMO Energy | Higher | Lower | Inductive electron withdrawal by Cl stabilizes the orbital. |

| LUMO Energy | Higher | Lower | Inductive electron withdrawal by Cl stabilizes the orbital. |

| HOMO-LUMO Gap | Reference Value | Likely Altered | The relative stabilization of HOMO vs. LUMO determines the change. |

| Electron Density on Ring | Higher | Lower | Strong -I effect of chlorine. |

| Molecular Dipole Moment | Lower | Higher | The polar C-Cl bond increases the overall dipole moment. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to understand its effect on biological activity. oncodesign-services.com Computational methods can accelerate this process by predicting the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govmdpi.com

For this compound, a computational SAR study could involve creating a virtual library of analogues. Modifications could include:

Changing the position of the chlorine atom on the phenyl ring (ortho, meta, para).

Substituting chlorine with other halogens (F, Br, I) to probe the effects of size and electronegativity. mdpi.com

Introducing other substituents (e.g., methyl, methoxy) to explore electronic and steric effects. acs.org

Once the virtual library is generated, computational techniques can be used to calculate various molecular descriptors for each analogue. These descriptors can be structural (e.g., molecular weight, number of rotatable bonds), electronic (e.g., dipole moment, HOMO/LUMO energies), or interaction-based (e.g., docking scores to a specific protein target).

Quantitative Structure-Activity Relationship (QSAR) models can then be developed. mdpi.com These are mathematical models that correlate the calculated descriptors with experimentally determined biological activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For example, a hypothetical study could investigate the binding affinity of peptides containing these serine analogues to a target protein. The table below illustrates the type of data that would be generated in such a computational SAR study.

Table 3: Hypothetical Computational SAR Data for Phenyl-Serine Analogues

| Analogue (Substitution on Phenyl Ring) | Calculated Docking Score (kcal/mol) | Predicted Halogen Bond Presence | Predicted pIC50 (from QSAR model) |

|---|---|---|---|

| H (Unsubstituted) | -7.5 | No | 6.8 |

| 2-Chloro | -8.1 | Yes | 7.2 |

| 3-Chloro | -8.5 | Yes | 7.5 |

| 4-Chloro | -8.3 | Yes | 7.4 |

| 3-Fluoro | -7.8 | Weak | 7.0 |

| 3-Bromo | -8.7 | Strong | 7.7 |

| 3-Iodo | -8.9 | Very Strong | 7.9 |

| 3-Methyl | -7.9 | No | 7.1 |

This hypothetical data suggests that a halogen at the meta-position is beneficial for binding, with activity increasing with the size of the halogen, potentially due to stronger halogen bonding. Such computational insights are invaluable for guiding the rational design of more potent and selective peptide-based molecules. oncodesign-services.com

In Silico Design of Derivatives with Modified Functional Groups and Substituents

The in silico design of derivatives of this compound represents a rational approach to optimizing its physicochemical and potential biological properties. Computational tools allow for the systematic modification of the lead structure and prediction of the resulting effects, thereby prioritizing the synthesis of compounds with the highest probability of desired characteristics. This process can significantly reduce the time and resources required in the drug discovery and development pipeline. The design of novel derivatives can focus on several key areas of the molecule: the chlorophenyl ring, the serine backbone, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Modifications to the 3-chlorophenyl group can be explored to modulate properties such as lipophilicity, electronic distribution, and steric hindrance, which can in turn influence binding affinity and selectivity for a biological target. For instance, the position and nature of the halogen substituent can be altered. Replacing the chlorine atom with other halogens like fluorine or bromine, or introducing additional substituents such as methyl, methoxy, or trifluoromethyl groups, can lead to a diverse library of analogues. The rationale behind these modifications is to explore the structure-activity relationship (SAR) by probing the chemical space around the phenyl ring.

Another avenue for in silico design involves the modification of the serine backbone. This can include alterations to the stereochemistry of the alpha-carbon, which can have profound effects on the three-dimensional conformation of the molecule and its interaction with chiral biological macromolecules. Furthermore, the carboxyl and amino groups can be derivatized to form esters, amides, or other functional groups, which could improve properties like cell permeability or metabolic stability.

The following table illustrates a hypothetical in silico design strategy for derivatives of this compound, outlining the rationale for each modification.

| Derivative ID | Modification | Rationale for Modification | Predicted Property Change |

| Derivative 1 | Replacement of 3-chloro with 4-fluoro on the phenyl ring | To investigate the effect of halogen position and electronegativity on binding affinity. | Potential for altered binding mode and improved selectivity. |

| Derivative 2 | Addition of a 5-methyl group to the 3-chlorophenyl ring | To explore the impact of increased steric bulk and lipophilicity in the phenyl region. | May enhance van der Waals interactions with a target protein. |

| Derivative 3 | Esterification of the carboxylic acid to a methyl ester | To increase lipophilicity and potentially improve cell membrane permeability. | Improved bioavailability is a possible outcome. |

| Derivative 4 | Replacement of the Fmoc group with a smaller benzyloxycarbonyl (Cbz) group | To reduce the overall size and lipophilicity of the molecule. | May lead to improved solubility and different pharmacokinetic profile. |

| Derivative 5 | N-methylation of the amide nitrogen | To remove the hydrogen bond donor capability and introduce conformational constraints. | Could result in a more rigid structure with higher target specificity. |

Virtual Screening and Ligand-Protein Docking for Target Identification and Optimization

Virtual screening and ligand-protein docking are powerful computational techniques that can be employed to identify potential biological targets for this compound and to optimize its interactions with these targets. These methods are instrumental in hypothesis-driven drug discovery, allowing for the rapid and cost-effective evaluation of large compound libraries against a protein of interest.

Virtual Screening

In a typical virtual screening workflow, a large database of chemical compounds is computationally screened against a specific biological target. In the case of this compound, if a potential target class is hypothesized, such as serine proteases due to the serine core of the molecule, a library of related compounds could be screened against the active site of a representative serine protease. The goal is to identify which compounds are most likely to bind to the target, based on scoring functions that estimate the binding affinity. This process can help in identifying other potentially active chemotypes or in understanding the key structural features required for binding.

Ligand-Protein Docking

Ligand-protein docking is a more focused computational method that predicts the preferred orientation of a single ligand when bound to a target protein. For this compound, docking studies would be performed to elucidate its binding mode within the active site of a hypothesized protein target. This would involve generating a three-dimensional model of the protein-ligand complex and analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

The insights gained from docking studies are crucial for lead optimization. For example, if the 3-chlorophenyl group is found to occupy a specific hydrophobic pocket in the protein's active site, this would provide a rationale for designing derivatives with modified substituents on this ring to enhance these hydrophobic interactions. Similarly, if the serine backbone is involved in critical hydrogen bonds with the protein, modifications to this part of the molecule would be guided by the need to preserve or strengthen these interactions.

A hypothetical docking study of this compound and its designed derivatives against a serine protease, such as trypsin, could yield results like those presented in the following table. The docking score is a measure of the predicted binding affinity, with lower scores generally indicating better binding.

| Compound | Target Protein | Hypothetical Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | Trypsin | -8.5 | Hydrogen bond between the carboxylate and the catalytic serine; hydrophobic interaction of the chlorophenyl group with a specificity pocket. |

| Derivative 1 (4-fluoro) | Trypsin | -8.8 | Similar to the parent compound, with potential for a halogen bond from the fluorine. |

| Derivative 2 (5-methyl) | Trypsin | -8.2 | The added methyl group may introduce a slight steric clash, leading to a less favorable score. |

| Derivative 3 (methyl ester) | Trypsin | -7.9 | Loss of the ionic interaction of the carboxylate results in a weaker predicted binding affinity. |

| Derivative 4 (Cbz group) | Trypsin | -7.5 | The smaller Cbz group has less extensive hydrophobic interactions compared to the Fmoc group. |

| Derivative 5 (N-methyl) | Trypsin | -8.6 | The more rigid conformation may allow for a better fit into the active site, slightly improving the score. |

Future Directions and Emerging Research Avenues

Innovations in Asymmetric Synthesis Techniques for N-Fmoc-O-(3-chlorophenyl)-L-serine and its Isomers

The precise three-dimensional arrangement of atoms in molecules like this compound is critical to their function. Asymmetric synthesis, which selectively produces one enantiomer or diastereomer over others, is therefore a cornerstone of its production. Future research is focused on developing more efficient and environmentally friendly methods for creating these chiral molecules.

Another promising approach is the use of biocatalysis. Enzymes, such as ketoreductases (KREDs), can offer exceptional stereoselectivity. nih.gov Research into engineering enzymes or discovering new ones from natural sources could lead to highly efficient and specific biocatalytic routes for synthesizing the O-aryl serine core structure. Additionally, methods like chiral phosphoric acid catalysis are emerging as powerful tools for various asymmetric transformations, including the synthesis of axially chiral compounds, which could be adapted for creating complex amino acid derivatives. acs.org

Table 1: Comparison of Asymmetric Synthesis Strategies for α-Amino Acid Derivatives

| Synthesis Method | Catalyst/Reagent Type | Key Advantages | Reported Selectivity (Example) |

| Phase-Transfer Catalysis (PTC) | Chiral Quaternary Ammonium Salts (e.g., Maruoka Catalyst®) | High enantioselectivity, operational simplicity, applicable to α-arylation. nih.govthieme-connect.com | Up to 98:2 er for α-arylation of alanine (B10760859) derivatives. thieme-connect.com |

| Biocatalysis | Ketoreductases (KREDs), Other Enzymes | High stereoselectivity, environmentally friendly (mild conditions), can reduce process mass intensity. nih.gov | ~98:2 dr for trans-diastereoselective reduction. nih.gov |

| Organocatalysis | Chiral Phosphoric Acids (CPAs), Chiral Primary Amines | Metal-free, mild conditions, high enantioselectivity for various bond formations. acs.orgnih.gov | Up to 98% ee for α-arylation of ketones. nih.gov |

| Metal-Catalyzed Cross-Coupling | Palladium (Pd) complexes with chiral phosphine (B1218219) ligands | Broad substrate scope, applicable to C-H activation and arylation. nih.govresearchgate.net | Can achieve high yields and enantioselectivity depending on ligand design. researchgate.net |

Advanced Computational Approaches for Predictive Modeling and De Novo Design of O-Aryl Serine Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the design and understanding of complex molecules. For O-aryl serine derivatives, advanced computational methods offer a pathway to predict their properties and design novel structures with desired functions from the ground up (de novo design).

Molecular dynamics (MD) simulations are a powerful technique used to study the time evolution and conformational landscape of biomolecules at an atomistic level. nih.govresearchgate.net By simulating compounds like this compound, researchers can understand how the O-aryl group influences the peptide backbone's conformation and dynamics. nih.govresearchgate.net This is crucial for designing peptides that adopt specific secondary structures (e.g., helices or sheets) required for biological activity. researchgate.net Various force fields, such as AMBER, CHARMM, and OPLS, can be employed to model these systems, providing a virtual testbed for new designs. nih.govresearchgate.net

Furthermore, de novo design algorithms are being developed to create entirely new peptides with specific functions, such as binding to a particular protein target or assembling into a defined nanostructure. nih.govnih.govyoutube.com These methods can computationally screen vast numbers of potential sequences, including those with unnatural amino acids like O-aryl serines, to identify candidates with high stability and target affinity. nih.govrsc.org By combining these design algorithms with MD simulations for validation, scientists can prioritize a smaller number of promising candidates for chemical synthesis and experimental testing, significantly streamlining the discovery process. nih.govrsc.org For example, computational methods have been used to successfully design hyperstable constrained peptides and binders for specific conformers of amyloid proteins. nih.govrsc.org

Exploration of Novel Biological Applications and Mechanistic Insights

While this compound is primarily a building block for solid-phase peptide synthesis (SPPS), the incorporation of this and other O-aryl serine derivatives into peptides can confer unique biological properties. nih.govchemimpex.com The aryl group can introduce specific interactions (e.g., pi-stacking, hydrophobic interactions) with biological targets, potentially enhancing binding affinity and specificity. dergipark.org.tr

Future research will focus on incorporating this amino acid into peptides designed to act as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents. dergipark.org.tr Peptides containing unnatural amino acids are often more resistant to enzymatic degradation by proteases, which can improve their stability and bioavailability as potential therapeutics. mendelchemicals.com The chlorophenyl group, in particular, offers a site for further chemical modification and can influence the electronic properties of the side chain, which may be critical for interaction with a target protein.

Mechanistic studies will aim to understand precisely how the O-aryl serine residue contributes to the biological activity of a peptide. This involves using techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the peptide bound to its target. Such insights are invaluable for structure-based drug design, allowing for the rational optimization of peptide-based drug candidates. The development of peptides that can target disordered protein regions or specific protein conformations is a particularly exciting frontier. youtube.comrsc.org

Development of High-Throughput Synthesis and Screening Methodologies for this compound Libraries

To fully explore the potential of this compound and its analogs, methods for producing and testing large numbers of different peptides are required. High-throughput synthesis and screening allow for the rapid identification of active compounds from vast chemical libraries.

Combinatorial chemistry, particularly using the "one-bead-one-compound" (OBOC) method, is a powerful approach for generating extensive peptide libraries. unt.edunih.gov In this technique, large numbers of unique peptide sequences are synthesized on individual resin beads using a split-mix synthesis strategy. nih.gov By including this compound in the mix of amino acids used, libraries containing this specific building block at various positions can be created. nih.govacs.org These libraries can then be screened against a biological target, such as a protein or a cell line, to identify "hit" beads corresponding to active peptides. unt.edunih.gov

The efficiency of this process is being enhanced through automation and miniaturization. unt.eduacs.org Automated peptide synthesizers, including those that use microwave assistance, can significantly accelerate the synthesis of both individual peptides and libraries. nih.govunt.edu Furthermore, screening techniques are becoming more sophisticated. For instance, fully automated screening systems can help eliminate false positives, and methods like NMR-based screening can be applied to mixtures of compounds, increasing the throughput of the discovery pipeline. nih.govacs.orgacs.org The development of these methodologies will be crucial for unlocking the full potential of custom-designed amino acids in drug discovery and materials science. rsc.org

Q & A

Basic: What are the optimal synthetic conditions for N-Fmoc-O-(3-chlorophenyl)-L-serine?

Answer:

The synthesis involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) group to O-(3-chlorophenyl)-L-serine. Key steps include:

- Reagent Selection : Use Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) with a mild base like NaHCO₃ to maintain pH >7, ensuring efficient protection of the amino group while avoiding Fmoc decomposition under highly alkaline conditions .

- Solvent System : Dichloromethane (DCM) or dimethylformamide (DMF) is recommended for solubility and reaction homogeneity.

- Workup : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product. Monitor reaction progress by TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane).

Advanced: How can researchers mitigate dipeptide formation during Fmoc protection of serine derivatives?

Answer:

Dipeptide formation arises from unintended coupling between free amino groups and activated intermediates. Mitigation strategies include:

- Controlled Stoichiometry : Limit Fmoc-Cl to 1.2–1.5 equivalents to minimize activation of the hydroxyl group on the 3-chlorophenyl moiety.

- Low Temperature : Conduct reactions at 0–4°C to slow down coupling kinetics .

- In situ Monitoring : Use HPLC or LC-MS to detect early oligomerization. If detected, introduce a temporary protecting group (e.g., tert-butyl) on the serine hydroxyl group before Fmoc protection .

Basic: What analytical methods are most reliable for confirming the structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the Fmoc aromatic protons (δ 7.2–7.8 ppm), the 3-chlorophenyl group (δ 7.3–7.5 ppm), and the serine backbone (α-proton at δ 4.2–4.5 ppm).

- ¹³C NMR : Confirm the carbamate carbonyl (δ 155–157 ppm) and ester linkage (δ 165–170 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (e.g., ~463.9 g/mol).

- HPLC Purity : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to verify ≥95% purity .

Advanced: How does the 3-chlorophenyl substituent influence peptide coupling efficiency in solid-phase synthesis?

Answer:

The steric bulk and electron-withdrawing nature of the 3-chlorophenyl group can:

- Reduce Coupling Rates : Use stronger activating agents (e.g., HATU or PyBOP instead of HOBt/DIC) to enhance amino acid activation.

- Optimize Solvent Polarity : Increase DMF content in the solvent mixture to improve solubility of the hindered intermediate.

- Extended Reaction Time : Allow 2–4 hours for coupling steps, monitored by Kaiser test for free amine detection .

Advanced: What are the thermal decomposition pathways of this compound, and how can they be characterized?

Answer:

- Thermogravimetric Analysis (TGA) : Identify mass loss steps corresponding to Fmoc cleavage (~150–200°C) and 3-chlorophenyl degradation (~250–300°C).

- Differential Scanning Calorimetry (DSC) : Detect exothermic peaks linked to decomposition.

- Computational Modeling : Use software like Gaussian or ORCA to simulate bond dissociation energies (BDEs) of the C-Cl and carbamate bonds. Compare with experimental data from pyrolysis-GC/MS .

Basic: How should this compound be stored to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers.

- Desiccant : Include silica gel packs to prevent hydrolysis of the Fmoc group.

- Solvent Compatibility : For stock solutions, use anhydrous DMF or DMSO, and aliquot to avoid freeze-thaw cycles .

Advanced: What strategies resolve contradictions in NMR data for Fmoc-protected serine derivatives?

Answer:

- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at 25°C and 40°C.

- 2D Techniques : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of aromatic and backbone protons.

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to clarify ambiguous assignments .

Advanced: Can computational methods predict the reactivity of this compound in non-standard solvents?

Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.